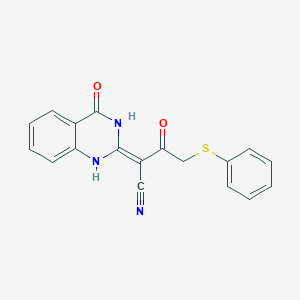
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is a complex organic compound that features a quinazolinone moiety, a phenylsulfanyl group, and a butanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile typically involves the condensation of 2-(4-oxo-1H-quinazolin-2-ylidene)malononitrile with a phenylsulfanyl-substituted butanone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The quinazolinone moiety can participate in nucleophilic substitution reactions, where the oxo group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced nitrile derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. The phenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or other interactions with the target.
Comparación Con Compuestos Similares
- 2-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)malononitrile
- 2-(4-oxo-1H-quinazolin-2-ylidene)propanedinitrile
- 2-(4-oxo-1H-quinazolin-2-ylidene)acetate
Uniqueness: (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design and development.
Propiedades
IUPAC Name |
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-10-14(16(22)11-24-12-6-2-1-3-7-12)17-20-15-9-5-4-8-13(15)18(23)21-17/h1-9,20H,11H2,(H,21,23)/b17-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBTNUFOURWRA-VKAVYKQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














